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molecular formula C5H6ClN3O2 B118884 2-Chloro-4,6-dimethoxy-1,3,5-triazine CAS No. 3140-73-6

2-Chloro-4,6-dimethoxy-1,3,5-triazine

Cat. No. B118884
M. Wt: 175.57 g/mol
InChI Key: GPIQOFWTZXXOOV-UHFFFAOYSA-N
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Patent
US03947374

Procedure details

To 45 g. of methanol and 5 g. of water were added 16.8 g. (0.2 mole) of sodium bicarbonate and 18.5 g. (0.1 mole) of cyanuric chloride. Carbon dioxide was liberated at a moderate rate as the temperature rose to 35°C. The mixture was refluxed for 30 minutes after gas evolution had nearly ceased. It was then cooled, diluted with water, and filtered. The crystalline product was washed with water until chloride free and was dried in a vacuum desiccator. The crude product weighed 13 g. (74% yield), m.p. 74°-76°C. Recrystallization from heptane gave m.p. 75°-76°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CO.[C:3](=[O:6])(O)[O-].[Na+].[N:8]1[C:15](Cl)=[N:14][C:12](Cl)=[N:11][C:9]=1[Cl:10].[C:17](=O)=[O:18]>O>[Cl:10][C:9]1[N:11]=[C:12]([O:18][CH3:17])[N:14]=[C:15]([O:6][CH3:3])[N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 35°C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 minutes after gas evolution
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The crystalline product was washed with water until chloride free
CUSTOM
Type
CUSTOM
Details
was dried in a vacuum desiccator
CUSTOM
Type
CUSTOM
Details
Recrystallization from heptane
CUSTOM
Type
CUSTOM
Details
gave m.p. 75°-76°C.

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=N1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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